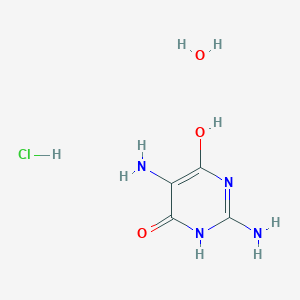

2,5-Diamino-4,6-dihydroxypyrimidine HCl monohydrate

Description

2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride monohydrate is an organic compound with the molecular formula C4H6N4O2·HCl·H2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Properties

IUPAC Name |

2,5-diamino-4-hydroxy-1H-pyrimidin-6-one;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2.ClH.H2O/c5-1-2(9)7-4(6)8-3(1)10;;/h5H2,(H4,6,7,8,9,10);1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMOLDIYHAYRNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)O)N.O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride monohydrate typically involves the cyclization of dimethyl malonate and guanidine hydrochloride. The process includes several steps such as nitrosation, reduction, and salt formation. For instance, one method involves adding guanidine hydrochloride to a sodium methylate solution, followed by heating and stirring, and then adding dimethyl malonate drop by drop. The mixture is then subjected to pressure-reduced distillation, addition of water, pH adjustment, cooling, filtration, and drying to obtain the intermediate product. This intermediate is further processed with a Raney nickel catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound aim to simplify operations, reduce costs, increase reaction yields, and minimize energy consumption and waste emissions. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride monohydrate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride monohydrate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for nucleic acid analogs and other biologically active molecules.

Medicine: It is used in the development of antiviral drugs, particularly those targeting HIV/AIDS.

Industry: It is employed in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride monohydrate involves its interaction with specific molecular targets and pathways. For instance, in antiviral applications, it may inhibit viral replication by interfering with the synthesis of viral nucleic acids. The compound’s structure allows it to bind to specific enzymes or receptors, thereby modulating their activity and leading to the desired therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

- 2,5-Diamino-6-hydroxy-4(1H)-pyrimidinone hydrochloride

- 2,5-Diaminopyrimidine-4,6-diol hydrochloride

Uniqueness

Compared to similar compounds, 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride monohydrate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in the synthesis of antiviral drugs and other therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.